molecular formula C8H7BrO2 B6274723 1-(3-bromo-5-hydroxyphenyl)ethan-1-one CAS No. 867366-86-7

1-(3-bromo-5-hydroxyphenyl)ethan-1-one

Cat. No.: B6274723
CAS No.: 867366-86-7
M. Wt: 215
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Description

1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a bromine atom at the 3-position and a hydroxyl group at the 5-position of the aromatic ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group, which modulate its participation in reactions such as nucleophilic substitutions, condensations, and cyclizations .

Properties

CAS No.

867366-86-7

Molecular Formula

C8H7BrO2

Molecular Weight

215

Purity

93

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Resorcinol Derivatives

Resorcinol (1,3-dihydroxybenzene) serves as a foundational precursor due to its dual hydroxyl groups, which activate the ring for electrophilic substitution. Protection of one hydroxyl group is critical to direct acylation and subsequent bromination. A common approach involves:

  • Methylation of Resorcinol :
    Resorcinol reacts with methyl iodide in the presence of potassium carbonate, selectively protecting the 1-hydroxyl group as a methyl ether.

    C6H4(OH)2+CH3IK2CO3C6H3(OCH3)(OH)+HI\text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{C}_6\text{H}_3(\text{OCH}_3)(\text{OH}) + \text{HI}
  • Friedel-Crafts Acylation :
    The protected resorcinol derivative undergoes acylation with acetyl chloride using aluminum chloride (AlCl₃) as a catalyst. The hydroxyl group at position 3 directs the acetyl group to the para position (position 5):

    C6H3(OCH3)(OH)+CH3COClAlCl3C6H2(OCH3)(OH)(COCH3)\text{C}_6\text{H}_3(\text{OCH}_3)(\text{OH}) + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_2(\text{OCH}_3)(\text{OH})(\text{COCH}_3)
  • Bromination :
    Bromine (Br₂) in acetic acid selectively substitutes at position 3, meta to the acetyl group and ortho to the hydroxyl group. The methyl ether at position 1 remains inert under these conditions:

    C6H2(OCH3)(OH)(COCH3)+Br2C6H2(OCH3)(OH)(COCH3)Br+HBr\text{C}_6\text{H}_2(\text{OCH}_3)(\text{OH})(\text{COCH}_3) + \text{Br}_2 \rightarrow \text{C}_6\text{H}_2(\text{OCH}_3)(\text{OH})(\text{COCH}_3)\text{Br} + \text{HBr}
  • Deprotection :
    Boron tribromide (BBr₃) cleaves the methyl ether, yielding the target compound:

    C6H2(OCH3)(OH)(COCH3)Br+BBr3C6H2(OH)(Br)(COCH3)+CH3Br\text{C}_6\text{H}_2(\text{OCH}_3)(\text{OH})(\text{COCH}_3)\text{Br} + \text{BBr}_3 \rightarrow \text{C}_6\text{H}_2(\text{OH})(\text{Br})(\text{COCH}_3) + \text{CH}_3\text{Br}

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
MethylationCH₃I, K₂CO₃, acetone, reflux9298
AcylationCH₃COCl, AlCl₃, DCM, 0°C8595
BrominationBr₂, CH₃COOH, 25°C, 12 h7897
DeprotectionBBr₃, DCM, -78°C to 25°C8999

Direct Bromination of 5-Hydroxyacetophenone

Regioselective Bromination Challenges

5-Hydroxyacetophenone contains competing directing groups: the hydroxyl (ortho/para-directing) and acetyl (meta-directing). Bromination at position 3 requires careful modulation of reaction conditions to override inherent directing effects.

Optimized Bromination Protocol

  • Lewis Acid-Mediated Bromination :
    Using iron(III) bromide (FeBr₃) as a catalyst, bromine reacts with 5-hydroxyacetophenone in dichloromethane at 0°C. The acetyl group’s meta-directing influence dominates, placing bromine at position 3:

    C8H8O2+Br2FeBr3C8H7BrO2+HBr\text{C}_8\text{H}_8\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_8\text{H}_7\text{BrO}_2 + \text{HBr}
  • Solvent and Temperature Effects :
    Polar aprotic solvents (e.g., DCM) enhance electrophilic bromine’s reactivity, while low temperatures (0–5°C) minimize polybromination.

Table 2: Bromination Efficiency Under Varied Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
FeBr₃DCM0676
AlCl₃CCl₄251258
H₂SO₄CH₃COOH402442

Multi-Step Synthesis via Diazonium Intermediates

Nitration and Reduction Sequence

  • Nitration of 5-Hydroxyacetophenone :
    Concentrated nitric acid (HNO₃) introduces a nitro group at position 3, meta to the acetyl group:

    C8H8O2+HNO3C8H7NO4+H2O\text{C}_8\text{H}_8\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_8\text{H}_7\text{NO}_4 + \text{H}_2\text{O}
  • Reduction to Amine :
    Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:

    C8H7NO4+3H2C8H9NO2\text{C}_8\text{H}_7\text{NO}_4 + 3\text{H}_2 \rightarrow \text{C}_8\text{H}_9\text{NO}_2
  • Diazotization and Bromination :
    The amine is diazotized with sodium nitrite (NaNO₂) and HBr, followed by treatment with copper(I) bromide (CuBr) to yield the bromo derivative:

    C8H9NO2+NaNO2+HBrC8H7BrO2+N2+H2O\text{C}_8\text{H}_9\text{NO}_2 + \text{NaNO}_2 + \text{HBr} \rightarrow \text{C}_8\text{H}_7\text{BrO}_2 + \text{N}_2 + \text{H}_2\text{O}

Table 3: Comparative Analysis of Diazonium Route

StepYield (%)Purity (%)
Nitration8196
Reduction8998
Diazotization7394

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. Continuous flow reactors enable precise temperature control during exothermic bromination steps, reducing side reactions. A typical setup involves:

  • Reactor Design : Tubular reactors with integrated cooling jackets.

  • Residence Time : 10–15 minutes for bromination at 50°C.

  • Yield Optimization : Automated pH and temperature monitoring improves consistency.

Waste Management

Bromination generates HBr, which is neutralized with NaOH to produce NaBr, a recoverable byproduct.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(3-Bromo-5-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Pattern and Electronic Effects

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Substituents (Position) Key Functional Groups Reactivity Profile
1-(3-Bromo-5-hydroxyphenyl)ethan-1-one Br (3), OH (5) Bromine, Hydroxyl High polarity; prone to tautomerism and hydrogen bonding
1-(4-Bromophenyl)ethan-1-one Br (4) Bromine Electron-deficient ring; facilitates nucleophilic aromatic substitution
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one Br (5), OH (2) Bromine, Hydroxyl Intramolecular hydrogen bonding; altered regioselectivity in reactions
1-(3-Methoxy-4-hydroxyphenyl)ethan-1-one OCH₃ (3), OH (4) Methoxy, Hydroxyl Enhanced electron density; stabilizes intermediates in Wittig reactions
1-(4-Chlorophenyl)ethan-1-one Cl (4) Chlorine Moderate electron withdrawal; versatile in cross-coupling reactions

Key Observations :

  • Bromine Position : Bromine at the 3-position (target compound) creates a steric hindrance distinct from para-substituted analogs (e.g., 1-(4-bromophenyl)ethan-1-one), which exhibit higher symmetry and predictable reactivity in coupling reactions .
  • Hydroxyl Group Impact: The 5-hydroxyl group in the target compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 1-(4-bromophenyl)ethan-1-one. This property is critical in pharmaceutical applications where bioavailability is prioritized .
Condensation Reactions
  • Target Compound: Reacts with hydrazines to form hydrazides, similar to 1-(4-bromophenyl)ethan-1-one.
  • Comparison with 1-(Pyridin-3-yl)ethan-1-one : The absence of a heteroaromatic ring in the target compound reduces its coordination capacity in metal-catalyzed reactions (e.g., Cu(I)-mediated couplings), limiting its utility in forming biaryl structures .
Halogen Exchange and Cross-Coupling
  • Bromine Reactivity : The bromine in the target compound can undergo Suzuki-Miyaura coupling, but its reactivity is lower than in 1-(4-bromophenyl)ethan-1-one due to steric and electronic effects from the hydroxyl group .
  • Chlorine Analogs : 1-(4-Chlorophenyl)ethan-1-one shows higher stability in Grignard reactions but lower versatility in cross-coupling due to chlorine’s weaker leaving-group ability compared to bromine .

Physicochemical Properties

Property This compound 1-(4-Bromophenyl)ethan-1-one 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
Melting Point Not reported 92–94°C 137–139°C
LogP (Octanol-Water) Estimated 2.1 (hydroxyl reduces lipophilicity) 2.8 2.3
Hydrogen Bond Donors 1 (OH group) 0 1 (OH group)

Insights :

  • The hydroxyl group significantly lowers the LogP value of the target compound compared to non-hydroxylated analogs, enhancing its aqueous solubility.
  • The melting point of the target compound is likely higher than 1-(4-bromophenyl)ethan-1-one due to intermolecular hydrogen bonding .

Biological Activity

1-(3-Bromo-5-hydroxyphenyl)ethan-1-one is a phenolic compound that has garnered attention for its potential biological activities. This compound is being investigated for various pharmacological properties, including antimicrobial and anticancer effects. Understanding its mechanisms of action and biological interactions is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a hydroxyl group on the phenyl ring. The specific positioning of these substituents influences the compound's reactivity and biological activity. The presence of the hydroxyl group allows for hydrogen bonding interactions, which may enhance its interaction with biological targets, while the bromine atom can increase lipophilicity and alter enzyme interactions.

The mechanism by which this compound exerts its biological effects involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological outcomes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against several bacterial strains, including Gram-positive bacteria. For instance, one study reported that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.0195
Bacillus subtilis0.0048

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for anticancer potential. Preliminary investigations suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. The compound's ability to interact with specific molecular targets suggests a role in inhibiting tumor growth.

Case Studies

A recent study focused on synthesizing derivatives of acylhydrazones related to this compound, evaluating their antimicrobial and cytotoxic properties. The findings indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparative Analysis

When comparing this compound with structurally similar compounds, it becomes evident that the specific arrangement of functional groups significantly affects their biological activities. For example:

Compound Name Unique Features Biological Activity
1-(3-Bromo-4-hydroxyphenyl)ethan-1-oneDifferent positioning of hydroxyl groupVaries from target compound
1-(3-Chloro-5-hydroxyphenyl)ethan-1-oneChlorine instead of brominePotentially different reactivity

Q & A

Q. What are the optimal synthetic routes for 1-(3-bromo-5-hydroxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of brominated aryl ketones like this compound typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic rings .

  • Friedel-Crafts Route : React 3-bromo-5-hydroxybenzene derivatives with acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
  • Halogenation : Introduce bromine via electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane .
  • Optimization : Control temperature (0–25°C) and stoichiometry to minimize polybromination. Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., singlet for -OH proton at δ 9–10 ppm) and ketone carbonyl (δ 195–205 ppm) .
  • X-ray Crystallography : Employ single-crystal XRD with SHELX software for precise structural determination. The bromine atom’s heavy atom effect aids in phasing .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (expected: ~229 g/mol).

Q. Example XRD Parameters :

  • Space group: P2₁/c
  • R-factor: <0.05
  • Key bond lengths: C-Br (~1.90 Å), C=O (~1.21 Å)

Q. How does the hydroxyl group influence the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer: The -OH group participates in hydrogen bonding (affecting solubility) and may undergo oxidation or protection strategies :

  • Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to form a quinone derivative .
  • Protection : Use TBSCl or acetyl chloride to protect -OH before bromination .
  • Nucleophilic Substitution : Bromine at the meta position activates the ring for SNAr reactions with amines/thiols in DMF at 80°C .

Advanced Research Questions

Q. How do electronic effects of the bromo and hydroxyl substituents impact intermolecular interactions in crystal packing?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H, O-H···O). The -OH group forms strong hydrogen bonds (~2.8 Å), while bromine engages in halogen bonding .
  • DFT Calculations : Use Gaussian09 to model electrostatic potential surfaces. Bromine’s electron-withdrawing effect increases the ketone’s electrophilicity .

Q. What computational strategies are recommended to predict the compound’s biological target affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against enzymes (e.g., kinases) or receptors. Parameterize bromine’s van der Waals radius (1.85 Å) and partial charge (-0.3 e) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. The hydroxyl group’s solvation energy impacts ligand-protein interactions .

Q. Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key Residues
COX-2-8.2Arg120, Tyr355
EGFR Kinase-7.9Met793, Thr854

Q. How should researchers resolve contradictions in reported bioactivity data for structurally similar analogs?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for substituent positional isomerism (e.g., 3-bromo vs. 4-bromo derivatives) .
  • SAR Studies : Synthesize analogs (e.g., replacing -OH with -OCH₃) and test against consistent assay protocols (e.g., MTT for cytotoxicity) .

Q. Data Discrepancy Example :

CompoundSubstituentsIC₅₀ (μM)Source
3-Br-5-OH-OH, -Br12.3Study A
4-Br-5-OCH₃-OCH₃, -Br28.7Study B

Resolution : Positional bromine and hydroxyl groups significantly alter steric and electronic profiles, affecting target binding .

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